molecular formula C22H20ClN5O4 B2372825 N-(5-chloro-2-methoxyphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1115914-68-5

N-(5-chloro-2-methoxyphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No.: B2372825
CAS No.: 1115914-68-5
M. Wt: 453.88
InChI Key: CTOPTUOZKSZIAA-UHFFFAOYSA-N
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Description

This compound (hereafter referred to as Compound A) is a triazolo[4,3-a]pyrazine derivative with a molecular formula of C₂₃H₁₉ClN₆O₃ and a molecular weight of 462.89 g/mol . Key structural features include:

  • A 5-chloro-2-methoxyphenyl group attached to the acetamide moiety.
  • A 2,3-dimethylphenoxy substituent at the 8-position of the triazolo-pyrazinone core.
  • A 3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl heterocyclic system.

Physicochemical properties include a logP of 3.45, indicating moderate lipophilicity, and a polar surface area of 73.401 Ų, suggesting moderate solubility . The compound’s stereo-specificity is listed as achiral, simplifying synthetic and analytical workflows .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O4/c1-13-5-4-6-17(14(13)2)32-21-20-26-28(22(30)27(20)10-9-24-21)12-19(29)25-16-11-15(23)7-8-18(16)31-3/h4-11H,12H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOPTUOZKSZIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide typically involves multiple steps:

    Formation of the Triazolopyrazine Core: This step often starts with the cyclization of appropriate precursors under controlled conditions. For instance, a hydrazine derivative might react with a diketone to form the triazolopyrazine ring.

    Substitution Reactions:

    Acylation: The final step involves the acylation of the triazolopyrazine derivative with 5-chloro-2-methoxyphenyl acetic acid or its derivatives, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors for precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethylphenoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the triazolopyrazine core, potentially converting it to an alcohol.

    Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(5-chloro-2-methoxyphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with enhanced properties.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic effects. The triazolopyrazine core is known for its bioactivity, which could translate into applications such as enzyme inhibition, antimicrobial activity, or anticancer properties. Studies often focus on its interaction with biological targets and its efficacy in various disease models.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals. Its stability and reactivity make it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide involves its interaction with specific molecular targets. The triazolopyrazine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound A belongs to a class of triazolo-pyrazine acetamide derivatives , which are explored for diverse biological activities. Below is a systematic comparison with structurally analogous compounds from the literature:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Formula logP Notable Properties/Activities Reference
Compound A Triazolo[4,3-a]pyrazinone 8-(2,3-dimethylphenoxy), N-(5-chloro-2-methoxyphenyl)acetamide C₂₃H₁₉ClN₆O₃ 3.45 Moderate lipophilicity, achiral
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide Triazolo[4,3-a]pyrazinone 8-(4-chlorobenzylsulfanyl), N-(2,5-dimethylphenyl)acetamide C₂₄H₂₁ClN₆O₂S N/A Enhanced sulfur-based reactivity
5-chloro-N-[2-(difluoromethyl)phenyl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Tetrahydrotriazolo-pyridine 5,6,7,8-Tetrahydro core, trifluoropropoxy substituent C₂₄H₁₈ClF₅N₄O₃ N/A Fluorinated groups enhance metabolic stability
N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide Oxazolidinone-acetamide hybrid 2-oxo-3-oxazolidinyl, 2-methoxy group C₁₄H₁₉N₂O₃ N/A Fungicidal activity (e.g., oxadixyl)
N-(3-methoxyphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide Thiadiazolo-triazine Thiadiazolo-triazine core, sulfanyl-acetamide linkage C₁₅H₁₄N₆O₃S₂ N/A Anticancer potential (preclinical)

Key Insights from Structural Modifications

Substituent Effects on Lipophilicity: Compound A’s 2,3-dimethylphenoxy group contributes to its logP of 3.45, comparable to non-fluorinated analogs.

Thiadiazolo-triazine derivatives () introduce sulfur atoms, which may enhance metabolic stability or enable disulfide bond formation in biological systems.

Biological Activity Trends: Acetamide-linked compounds (e.g., Compound A and ) are often optimized for kinase inhibition or antimicrobial activity due to their hydrogen-bonding capacity. Oxazolidinone hybrids () like oxadixyl are established fungicides, suggesting that Compound A’s methoxyphenyl group could be repurposed for similar applications.

Synthetic Accessibility :

  • Compound A’s synthesis likely follows routes analogous to those in and , involving condensation of hydrazides with heterocyclic precursors. The absence of stereocenters simplifies synthesis compared to chiral analogs (e.g., ).

Table 2: Physicochemical and Pharmacokinetic Comparison

Property Compound A 2-{8-[(4-Chlorobenzyl)sulfanyl]-... () Example 284 () Oxadixyl ()
Molecular Weight (g/mol) 462.89 492.98 552.85 278.31
Hydrogen Bond Donors 1 1 2 1
Polar Surface Area (Ų) 73.40 ~85 (estimated) ~90 (estimated) 62.2
logSw (Water Solubility) -3.90 N/A N/A -2.10 (estimated)

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a complex organic compound with potential therapeutic applications. Its biological activity has been the subject of various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on available research findings.

The molecular formula of the compound is C22H20ClN5O4C_{22}H_{20}ClN_{5}O_{4}, with a molecular weight of 453.9 g/mol. The structure includes a chloro-substituted methoxyphenyl group and a triazolo-pyrazine moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC22H20ClN5O4
Molecular Weight453.9 g/mol
CAS Number1115914-68-5

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds often exhibit significant antimicrobial properties. In vitro studies have demonstrated that similar triazole-containing compounds can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, compounds with similar structural motifs have shown minimum inhibitory concentration (MIC) values in the range of 12.5–25 μg/mL against MRSA strains .

Anticancer Properties

The anticancer potential of this compound has been explored through various screening methods. A study by Walid Fayad highlighted the identification of novel anticancer compounds through drug library screening on multicellular spheroids. While specific data on this compound was not detailed in the study, it aligns with findings that triazole derivatives often exhibit cytotoxic effects against cancer cell lines .

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or cellular pathways. For example, triazole derivatives are known to inhibit enzymes involved in sterol biosynthesis in fungi and potentially in cancer cells as well. This inhibition can lead to disrupted cellular functions and apoptosis in malignant cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds similar to this compound:

  • Antibacterial Activity : A series of benzotriazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed significant antibacterial activity comparable to standard antibiotics .
  • Antifungal Activity : Compounds exhibiting similar structures have shown effectiveness against Candida albicans with MIC values ranging from 1.6 μg/mL to 25 μg/mL .
  • Anticancer Screening : In a study focusing on multicellular spheroids, several compounds were screened for their anticancer properties, highlighting the potential of structurally related compounds to inhibit tumor growth .

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